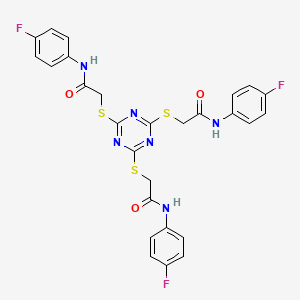![molecular formula C14H9ClF2O2 B2552110 (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone CAS No. 1712958-76-3](/img/structure/B2552110.png)
(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone, also known as DFM, is a chemical compound that has been extensively studied for its potential use in scientific research. DFM is a ketone that belongs to the class of compounds known as aryl ketones, which are widely used in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation Pathways
Research on chlorophenyl compounds, closely related to (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone, emphasizes their environmental presence, primarily due to industrial activities, and their degradation pathways. Chlorophenols (CPs), a group of chemicals that includes chlorophenyl derivatives, have been identified as significant precursors of dioxins in processes like Municipal Solid Waste Incineration (MSWI). These compounds, arising from incomplete combustion and other pathways, can transform into more toxic compounds, necessitating studies on their degradation and impact on the environment. This understanding is crucial for developing strategies to mitigate their adverse effects and for the design of greener chemical processes (Peng et al., 2016).
Analytical and Environmental Chemistry Applications
The degradation of chlorinated phenols, including compounds structurally similar to this compound, has been extensively studied, showcasing the potential of Zero Valent Iron (ZVI) and bimetallic systems for efficient dechlorination. These studies contribute significantly to our understanding of remediation technologies for detoxifying chlorophenol-contaminated waters and soils, demonstrating the critical role of advanced materials in environmental chemistry (Gunawardana, Singhal, & Swedlund, 2011).
Role in Microbial Methanogenesis
The exploration of microbial methanogenesis in anoxic environments reveals the importance of compounds like this compound in understanding greenhouse gas emissions. Methanogenesis, the biological production of methane, involves pathways that could be influenced by the presence of chlorophenyl derivatives, providing insights into the microbial degradation of pollutants and the natural carbon cycle. This knowledge is pivotal for environmental biotechnology applications, aiming to reduce methane emissions from wetlands, rice paddies, and other anaerobic ecosystems (Conrad, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
(3-chlorophenyl)-[3-(difluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O2/c15-11-5-1-3-9(7-11)13(18)10-4-2-6-12(8-10)19-14(16)17/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSINXGHOAFQILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
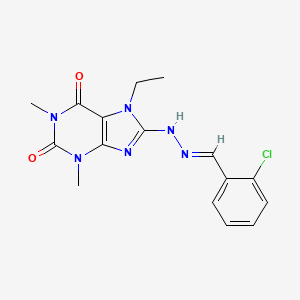
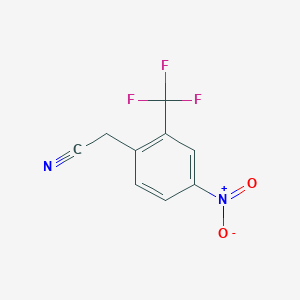
![Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2552029.png)
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone](/img/structure/B2552030.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B2552031.png)
![N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-N-methylprop-2-enamide](/img/structure/B2552032.png)
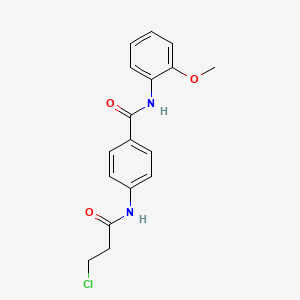
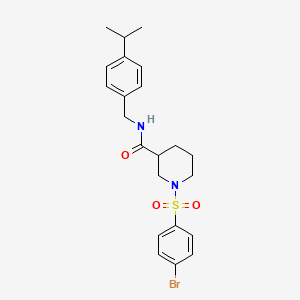
![(1S,5R)-tert-Butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride](/img/structure/B2552038.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2552041.png)
![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2552042.png)

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2552047.png)
